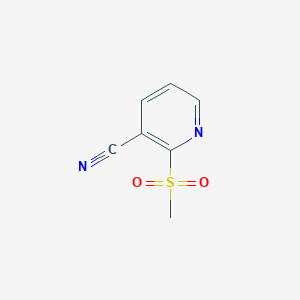

2-(Methylsulfonyl)nicotinonitrile

Description

Properties

IUPAC Name |

2-methylsulfonylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZWLHQGFXCTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499365 | |

| Record name | 2-(Methanesulfonyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66154-66-3 | |

| Record name | 2-(Methanesulfonyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 2-(Methylsulfonyl)nicotinonitrile: Synthesis, Application, and Analysis in Modern Drug Discovery

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on 2-(Methylsulfonyl)nicotinonitrile (CAS No. 66154-66-3). Moving beyond a simple datasheet, this guide elucidates the compound's strategic importance, provides validated protocols for its synthesis and quality control, and contextualizes its application within the synthesis of advanced pharmaceutical agents.

Core Compound Profile & Strategic Importance

This compound is a substituted pyridine derivative characterized by a nitrile (-C≡N) group at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 2-position.[1] This specific arrangement of functional groups makes it a highly valuable and versatile building block in medicinal chemistry.

The electron-withdrawing nature of both the nitrile and sulfonyl groups activates the pyridine ring, making the methylsulfonyl group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the strategic introduction of diverse molecular fragments.

Its most prominent role is as a key intermediate in the synthesis of Perampanel, a selective, non-competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist used in the treatment of epilepsy.[2] The synthesis of Perampanel hinges on the displacement of the methylsulfonyl group, highlighting the critical role of this intermediate in constructing the final complex drug molecule.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 66154-66-3 | [1] |

| Molecular Formula | C₇H₆N₂O₂S | [4] |

| Molecular Weight | 182.20 g/mol | [4] |

| IUPAC Name | 2-(methylsulfonyl)pyridine-3-carbonitrile | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114-118 °C | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | |

| SMILES | CS(=O)(=O)C1=C(C=CC=N1)C#N | [1][4] |

| InChI Key | TTZWLHQGFXCTSS-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and efficient pathway starts from nicotinonitrile.

Synthetic Pathway Overview

The transformation from a simple pyridine precursor to the highly functionalized target involves two key steps: introduction of a sulfur-containing group and its subsequent oxidation.

Causality Behind Experimental Choices:

-

Starting Material: 2-Chloronicotinonitrile is an ideal starting material. The chlorine atom at the 2-position is sufficiently activated by the adjacent ring nitrogen and the nitrile group for displacement by a nucleophile.

-

Nucleophilic Substitution: Sodium thiomethoxide (NaSMe) is used as the sulfur source. It is a potent nucleophile that efficiently displaces the chloride to form the thioether intermediate, 2-(methylthio)nicotinonitrile. This SNAr reaction is the critical C-S bond-forming step.

-

Oxidation: The thioether is then oxidized to the sulfone. This step is crucial as the sulfone (-SO₂CH₃) is a much better leaving group than the thioether (-SCH₃). This enhanced leaving group ability is essential for its subsequent use in drug synthesis (e.g., Perampanel). Meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are commonly employed as they provide controlled and efficient oxidation under relatively mild conditions.

Detailed Laboratory Synthesis Protocol

This protocol is a representative, self-validating system. Each step includes workup and purification designed to ensure the material is of suitable quality for the subsequent transformation.

Step 1: Synthesis of 2-(Methylthio)nicotinonitrile

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (10 volumes relative to the starting material).

-

Reagent Addition: Cool the solvent to 0-5 °C using an ice bath. Add sodium thiomethoxide (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Reaction: Slowly add a solution of 2-chloronicotinonitrile (1.0 equivalent) in DMF while maintaining the temperature at 0-5 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly pouring the mixture into ice-cold water (20 volumes). A precipitate should form.

-

Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMF and salts.

-

Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight. The product, 2-(methylthio)nicotinonitrile, is typically an off-white solid.

Step 2: Synthesis of this compound

-

Setup: To a round-bottom flask, add the 2-(methylthio)nicotinonitrile (1.0 equivalent) from Step 1 and a suitable solvent such as dichloromethane (DCM) or acetic acid (10 volumes).

-

Oxidant Addition: Cool the solution to 0-5 °C. Slowly add the oxidizing agent (e.g., m-CPBA, ~2.2 equivalents) portion-wise. Causality: Using slightly more than two equivalents ensures complete oxidation of the sulfide to the sulfone.

-

Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor by TLC or HPLC for the disappearance of the thioether intermediate.

-

Workup:

-

If using m-CPBA in DCM: Quench the reaction with a 10% aqueous solution of sodium sulfite to destroy excess peroxide. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

If using Oxone® in acetic acid/water: Dilute with water and extract the product with a suitable organic solvent like ethyl acetate.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a solvent system like ethanol/water or isopropanol to yield this compound as a white crystalline solid.

Analytical Quality Control

Ensuring the purity and identity of this compound is paramount before its use in GMP (Good Manufacturing Practice) environments. A multi-pronged analytical approach is required.

Table 2: Key Analytical Specifications

| Test | Method | Typical Specification | Purpose |

| Appearance | Visual Inspection | White to off-white crystalline powder | Confirms physical form |

| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Confirms molecular structure |

| Identity | Mass Spectrometry | Conforms to theoretical m/z | Confirms molecular weight |

| Purity | HPLC (UV, 254 nm) | ≥ 99.0% | Quantifies purity and impurities |

| Melting Point | Capillary Method | 114 - 118 °C | Confirms purity and identity |

| Residual Solvents | GC-HS | Per ICH Q3C limits | Ensures safety |

Standard QC Workflow

Protocol: HPLC Purity Determination

This method provides a robust system for separating the target compound from starting materials, intermediates, and by-products.

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 20% B

-

20-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Acetonitrile:Water (1:1) to make a 1 mg/mL solution.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Application in the Synthesis of Perampanel

The primary industrial application of this compound is as a precursor in the synthesis of the antiepileptic drug Perampanel.[2][3] The key step involves a nucleophilic aromatic substitution where the methylsulfonyl group is displaced by an aniline derivative.

Core Reaction in Perampanel Synthesis

Mechanistic Insight: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) is used to deprotonate the aniline nitrogen of the coupling partner. This generates a potent anionic nucleophile that readily attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the methylsulfonyl leaving group. This specific reaction forms a critical C-N bond, assembling the core scaffold of the final drug. The high reactivity endowed by the sulfonyl group is what makes this transformation efficient and industrially viable.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[4]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool in modern pharmaceutical synthesis. Its carefully designed electronic properties—specifically the activation provided by the nitrile and the excellent leaving group ability of the sulfonyl moiety—provide a reliable and efficient handle for constructing complex molecular architectures. The protocols and workflows detailed in this guide offer a validated framework for its synthesis, analysis, and application, empowering researchers and development professionals to leverage this key building block with confidence and scientific rigor.

References

-

RTI International. (2014). A practical, laboratory-scale synthesis of perampanel. Retrieved from [Link]

Sources

2-(Methylsulfonyl)nicotinonitrile molecular structure and formula

An In-depth Technical Guide to 2-(Methylsulfonyl)nicotinonitrile: Structure, Synthesis, and Application in Covalent Drug Discovery

For professionals in chemical biology and drug development, the rational design of targeted covalent inhibitors represents a frontier of molecular intervention. These agents, which form a stable bond with their biological target, offer distinct pharmacological advantages, including prolonged duration of action and the ability to modulate targets once considered "undruggable."[1][2][3] Within the arsenal of electrophilic "warheads" used for this purpose, heteroaryl sulfones have emerged as a highly tunable and chemoselective class.[4][5][6][7] This guide provides a comprehensive technical overview of a key exemplar of this class: This compound .

We will dissect its molecular architecture, provide validated protocols for its synthesis and characterization, and delve into the mechanistic underpinnings of its reactivity. This document is structured to serve as a practical resource for researchers aiming to leverage this molecule's unique properties in their discovery programs.

Core Molecular Attributes and Physicochemical Properties

This compound is a crystalline solid at room temperature, characterized by the fusion of a pyridine ring with two potent electron-withdrawing groups: a nitrile at the C3 position and a methylsulfonyl moiety at the C2 position.[8] This specific arrangement is critical to its function, rendering the C2 position highly electrophilic and susceptible to nucleophilic attack.

The molecular formula is C₇H₆N₂O₂S , corresponding to a molecular weight of 182.20 g/mol . Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) number: 66154-66-3 .[8]

| Property | Value | Source(s) |

| IUPAC Name | 2-(Methylsulfonyl)pyridine-3-carbonitrile | [8] |

| Molecular Formula | C₇H₆N₂O₂S | |

| Molecular Weight | 182.20 g/mol | |

| CAS Number | 66154-66-3 | [8] |

| Physical State | Solid | |

| InChI Key | TTZWLHQGFXCTSS-UHFFFAOYSA-N | |

| SMILES | CS(=O)(=O)C1=NC=CC=C1C#N | [8] |

Synthesis of this compound: A Validated Two-Step Protocol

The synthesis of this compound is reliably achieved through a two-step sequence starting from the commercially available 2-chloronicotinonitrile. The strategy involves the nucleophilic substitution of the chloride with a methylthio group, followed by a controlled oxidation to the desired sulfone. This pathway is logical because the direct introduction of the methylsulfonyl group is challenging, whereas the oxidation of a thioether is a high-yielding and well-precedented transformation in organic synthesis.[9]

Protocol 2.1: Synthesis of 2-(Methylthio)nicotinonitrile

This step employs a classic nucleophilic aromatic substitution (SₙAr) where the thiomethoxide anion displaces the chloride on the electron-deficient pyridine ring.

-

Rationale: 2-Chloronicotinonitrile is an excellent substrate for SₙAr due to the activating effect of the ring nitrogen and the nitrile group.[10] Sodium thiomethoxide is a potent sulfur nucleophile. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions. The reaction is initiated at 0°C to control the initial exotherm.

-

Methodology:

-

To a stirred solution of 2-chloronicotinonitrile (1.0 eq.) in anhydrous THF at 0°C under a nitrogen atmosphere, add sodium thiomethoxide (1.1 eq.) portion-wise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(methylthio)nicotinonitrile as a solid.

-

Protocol 2.2: Oxidation to this compound

The oxidation of the intermediate thioether to the sulfone requires a robust oxidant. meta-Chloroperoxybenzoic acid (m-CPBA) is the reagent of choice due to its effectiveness and operational simplicity.[9][11]

-

Rationale: At least two equivalents of the oxidizing agent are necessary to ensure the complete conversion of the thioether to the sulfone, avoiding the accumulation of the sulfoxide intermediate. Dichloromethane (DCM) is an ideal solvent as it is inert to the oxidant and readily dissolves the substrate. The reaction is performed at 0°C initially to moderate the reaction rate and prevent potential side reactions. The workup is designed to remove the m-CPBA and its byproduct, meta-chlorobenzoic acid.[12]

-

Methodology:

-

Dissolve 2-(methylthio)nicotinonitrile (1.0 eq.) in DCM and cool the solution to 0°C in an ice bath.

-

Add m-CPBA (approx. 77% purity, ≥2.2 eq.) portion-wise, maintaining the internal temperature below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Separate the layers and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude solid can be purified by recrystallization or flash chromatography to afford pure this compound.

-

Structural Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the final compound. While no publicly available experimental spectra for this specific molecule were found during the literature review, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple and diagnostic.

-

δ ~9.0-9.2 ppm (dd, 1H): The proton at C6 (H6), ortho to the ring nitrogen, will be the most deshielded aromatic proton.

-

δ ~8.4-8.6 ppm (dd, 1H): The proton at C4 (H4), para to the sulfonyl group, will also be significantly deshielded.

-

δ ~7.6-7.8 ppm (dd, 1H): The proton at C5 (H5) will be the most shielded of the aromatic protons.

-

δ ~3.4-3.6 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methylsulfonyl group.

-

-

¹³C NMR (Predicted, 101 MHz, CDCl₃):

-

δ ~155-158 ppm: Quaternary carbon C2, directly attached to the electronegative sulfonyl group and ring nitrogen.

-

δ ~153-155 ppm: Aromatic methine C6.

-

δ ~140-142 ppm: Aromatic methine C4.

-

δ ~128-130 ppm: Aromatic methine C5.

-

δ ~114-116 ppm: Nitrile carbon (C≡N).

-

δ ~108-110 ppm: Quaternary carbon C3, attached to the nitrile.

-

δ ~42-44 ppm: Methyl carbon of the sulfonyl group (-SO₂C H₃).

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.[16][17][18]

-

~3100-3000 cm⁻¹ (m): Aromatic C-H stretching vibrations.

-

~2240-2220 cm⁻¹ (s): A strong, sharp absorption characteristic of the nitrile (C≡N) stretch. This is a key diagnostic peak.

-

~1580-1450 cm⁻¹ (m): Aromatic C=C and C=N ring stretching vibrations.

-

~1350-1300 cm⁻¹ & ~1160-1120 cm⁻¹ (s): Two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group, respectively. These are definitive peaks for the sulfone moiety.

Reactivity Profile and Mechanism of Action

The utility of this compound in drug discovery stems from its precisely controlled reactivity towards nucleophilic residues on proteins, primarily cysteine.[4][5][7]

The SₙAr Mechanism: A Covalent Bonding Strategy

The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This is an addition-elimination process distinct from Sₙ1 or Sₙ2 reactions at sp³ centers.[19]

-

Nucleophilic Attack: The reaction is initiated by the attack of a soft nucleophile, typically the thiolate anion of a deprotonated cysteine residue, on the electron-deficient C2 carbon of the pyridine ring.

-

Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group and the pyridine nitrogen, which is a critical stabilizing factor.

-

Elimination and Re-aromatization: The aromaticity is restored by the expulsion of the methylsulfinate anion, which is an excellent leaving group due to the stability of the resulting anion. This step is typically fast and irreversible, resulting in the formation of a stable thioether bond between the nicotinonitrile scaffold and the cysteine residue.

Note: The DOT script above is a template. Actual images of the chemical structures would be needed for it to render correctly.

Tuning Reactivity and Selectivity

The reactivity of heteroaryl sulfones can be finely tuned. Studies on related 2-sulfonylpyrimidines have shown that the reaction rate can be modulated over nine orders of magnitude by altering the electronic properties of the heterocyclic core.[5][6][7] While this compound itself is a potent electrophile, its reactivity is generally lower than that of highly activated systems like 2-methysulfonylbenzothiazole (MSBT).[4] This tunable reactivity is a key advantage, allowing researchers to match the electrophilicity of the inhibitor to the nucleophilicity of the target cysteine, thereby achieving high selectivity and minimizing off-target reactions.[20][21]

Applications in Drug Discovery and Chemical Biology

The primary application of this compound is as a covalent warhead for the targeted inhibition of proteins.

-

Targeted Covalent Inhibitors (TCIs): By incorporating this moiety into a ligand designed to bind non-covalently to a target protein's active or allosteric site, one can achieve irreversible inhibition. This is particularly effective for targets with shallow binding pockets or when prolonged target engagement is required.[1][19] The nitrile group itself is a recognized warhead in several approved drugs, although it typically targets catalytic serines or cysteines through a different mechanism (reversible covalent bond formation).[19]

-

Chemoproteomics and Activity-Based Probes: This reactive group can be incorporated into chemical probes to map reactive cysteines across the proteome, a strategy crucial for identifying new drug targets and understanding off-target effects.[21]

-

Bioconjugation: The chemoselective reaction with thiols makes it a candidate for bioconjugation applications, such as linking payloads to cysteine-engineered antibodies or proteins.[6][7]

Conclusion

This compound is a powerful and versatile electrophile for modern chemical biology and drug discovery. Its well-defined molecular structure, accessible synthesis, and tunable reactivity make it an attractive tool for the development of targeted covalent inhibitors. The mechanistic clarity of its SₙAr reaction with cysteine residues allows for a rational design approach to achieving both potency and selectivity. As the field of covalent drug discovery continues to expand, molecules like this compound will undoubtedly play a crucial role in the creation of next-generation therapeutics.[2][22]

References

-

Pichon, M., Drelinkiewicz, D., Lozano, D., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Available at: [Link]

-

Pichon, M., Drelinkiewicz, D., Lozano, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1806–1815. Available at: [Link]

- American Cyanamid Company. (1975). Process for producing 2-amino-nicotinonitrile intermediates. US Patent 3,917,624.

- Christoffers, J., Penning, M. (2020). 2-methyl nicotinate and preparation method and application thereof. CN Patent 112,824,387.

-

Baud, M. G. J., et al. (2021). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton Institutional Repository. Available at: [Link]

-

Siddiqui, B. S., et al. (2018). 1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. Available at: [Link]

-

Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. University of Southampton Institutional Repository. Available at: [Link]

-

Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]

-

Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]

- Beijing University of Chemical Technology. (2011). The preparation method of 2-chloronicotinic acid. CN Patent 101,117,332.

-

Stoyanov, S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Bachovchin, D. A., et al. (2014). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Klásek, A., et al. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available at: [Link]

-

Bonini, M. G., et al. (2007). Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION. Journal of Biological Chemistry. Available at: [Link]

-

Singh, J., et al. (2015). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. ResearchGate. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Absorption Table. Available at: [Link]

-

Organic Chemistry Portal. m-Chloroperoxybenzoic acid. Available at: [Link]

-

de Gruiter, M. L., et al. (2020). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. Available at: [Link]

-

Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. University of Southampton Institutional Repository. Available at: [Link]

-

Farrokh, M., et al. (2025). Proposed mechanism for the synthesis of nicotinonitrile derivatives... ResearchGate. Available at: [Link]

-

Adluri, B. S., & Singh, S. (2020). Covalent Inhibition in Drug Discovery. PubMed Central. Available at: [Link]

-

Hornak, J. P. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). PubMed Central. Available at: [Link]

-

Micura, R., et al. (2015). Supporting Information. ScienceOpen. Available at: [Link]

-

Cambridge Crystallographic Data Centre. CCDC 2040121: Experimental Crystal Structure Determination. Available at: [Link]

-

Bonini, M. G., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. PubMed. Available at: [Link]

-

ChemConnections. 13C NMR Spectroscopy. Available at: [Link]

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

-

Glotter, E., & Mendelovici, M. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? Chemistry Stack Exchange. Available at: [Link]

-

Szafran, Z., & Pike, R. M. Table of Characteristic IR Absorptions. Available at: [Link]

-

Company, R., et al. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. Available at: [Link]

-

de Visser, S. P., & Kumar, D. (2020). Covalent inhibitors: a rational approach to drug discovery. PubMed Central. Available at: [Link]

-

Brown, W. P. Infrared Spectroscopy Index. Available at: [Link]

-

Cambridge Crystallographic Data Centre. CCDC 1909621: Experimental Crystal Structure Determination. Available at: [Link]

-

Cambridge Crystallographic Data Centre. CCDC 2194073: Experimental Crystal Structure Determination. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jk-sci.com [jk-sci.com]

- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 10. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Workup [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. chemconnections.org [chemconnections.org]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 19. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]

- 21. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]

Technical Synthesis Guide: 2-(Methylsulfonyl)nicotinonitrile via Sulfide Oxidation

[2]

Executive Summary

This guide details the oxidation of 2-(methylthio)nicotinonitrile (CAS: 54156-43-1) to this compound (CAS: 66154-66-3).[2] This transformation is a critical activation step in medicinal chemistry, converting a poor leaving group (sulfide) into a highly reactive electrophile (sulfone) suitable for Nucleophilic Aromatic Substitution (

The sulfone moiety at the 2-position of the nicotinonitrile scaffold significantly lowers the energy barrier for subsequent nucleophilic attacks, making this intermediate vital for the synthesis of diverse pharmaceutical scaffolds, including PI3K/AKT/mTOR pathway modulators and cysteine-targeting covalent inhibitors.[1][2]

Mechanistic Principles

The oxidation proceeds via a two-step electrophilic addition to the sulfur atom.[2] The reaction must be carefully controlled to prevent oxidation of the pyridine nitrogen (N-oxide formation), which is electronically less favorable but possible under forcing conditions.[2]

-

Sulfoxide Formation: The first equivalent of oxidant attacks the sulfur lone pair, forming the sulfoxide (2-(methylsulfinyl)nicotinonitrile).[2]

-

Sulfone Formation: The second equivalent oxidizes the sulfoxide to the sulfone.[2] This step is generally slower due to the electron-withdrawing nature of the sulfoxide oxygen, which reduces the nucleophilicity of the remaining lone pair on sulfur.[2]

Reaction Scheme Visualization

Figure 1: Stepwise oxidation mechanism from sulfide to sulfone.[1][2]

Experimental Protocols

Method A: m-CPBA Oxidation (Laboratory Scale "Gold Standard")

Best for: Small scale (<10g), high reliability, anhydrous conditions.[1]

Reagents:

-

Substrate: 2-(Methylthio)nicotinonitrile (1.0 equiv)

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max purity (2.5 equiv)[1][2]

-

Solvent: Dichloromethane (DCM) (0.1 M concentration)[2]

-

Quench: Sat. aq.

/ Sat.[2] aq.

Protocol:

-

Dissolution: Dissolve 2-(methylthio)nicotinonitrile in DCM in a round-bottom flask. Cool to 0°C using an ice bath.[2]

-

Addition: Dissolve m-CPBA (2.5 equiv) in DCM. Add this solution dropwise to the substrate over 30 minutes.[2] Note: The reaction is exothermic.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The sulfide (

) should disappear, the sulfoxide ( -

Workup:

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO2, 0-40% EtOAc in Hexanes).[2]

Method B: Catalytic Tungstate Oxidation (Green/Scalable)

Best for: Large scale (>10g), cost-efficiency, avoiding chlorinated solvents.[1]

Reagents:

-

Substrate: 2-(Methylthio)nicotinonitrile (1.0 equiv)

-

Catalyst:

(0.05 equiv)[1][2] -

Oxidant: 30%

(2.5 - 3.0 equiv)[2] -

Solvent: Methanol or Acetic Acid

-

Acid Additive: Conc.

(trace) or acidic buffer (pH ~4-5)

Protocol:

-

Setup: Suspend the substrate and sodium tungstate in Methanol (or AcOH).

-

Addition: Add 30%

dropwise at room temperature. A mild exotherm will occur; maintain temperature <50°C to prevent N-oxide formation.[2] -

Completion: Stir at 50°C for 4-6 hours.

-

Workup: Cool to 0°C. The product often precipitates out as a white crystalline solid.[2] Filter and wash with cold water/isopropanol.[2] If no precipitate, extract with EtOAc.[2]

Process Control & Troubleshooting

Critical Quality Attributes (CQA)

| Parameter | Specification | Method of Control |

| Purity | >95% (HPLC/NMR) | Recrystallization (EtOH) |

| Sulfoxide Impurity | <2% | Ensure excess oxidant (>2.2 eq) and sufficient time. |

| N-Oxide Impurity | <1% | Control Temp <50°C; avoid large excess of oxidant.[1][2] |

| Water Content | <0.5% | Dry thoroughly (sulfones are hygroscopic).[1][2] |

Workflow Logic Diagram

Figure 2: Logical workflow for synthesis and decision points.

Safety & Handling

-

Exotherm Hazard: Oxidation of sulfides is highly exothermic.[2] On scales >1g, slow addition of the oxidant is mandatory.[2]

-

Peroxide Risks: When using m-CPBA or H2O2, ensure all peroxides are quenched (starch-iodide test negative) before concentrating organic solvents to prevent explosions.[2]

-

Toxicity: Nicotinonitriles are potential irritants and biologically active.[2] Handle in a fume hood with appropriate PPE.[1][2]

References

-

Bollong, M. J., et al. (2023).[2][4] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Link[1][2]

-

PubChem Compound Summary. (2025). This compound (CAS 66154-66-3).[2][][6] National Center for Biotechnology Information.[1][2] Link[1][2]

-

Achmem Chemical Data. (2025). This compound Properties and Safety. Link

-

ResearchGate. (2022).[2] Facile Synthesis of 2‑Methylnicotinonitrile Derivatives. Link

Sources

- 1. 2-(methylsulfonyl)pyridine | 17075-14-8 [chemicalbook.com]

- 2. 2-(Methylsulfonyl)pyrimidine-5-carbonitrile | C6H5N3O2S | CID 13114189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105061366A - Preparation method of 2-methyltetrahydrofuran-3-ketone stereoisomer with optical activity - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. achmem.com [achmem.com]

Technical Guide: Oxidation of 2-(Methylthio)nicotinonitrile to 2-(Methylsulfonyl)nicotinonitrile

[1]

Executive Summary

This guide details the oxidation of 2-(methylthio)nicotinonitrile (Compound 1 ) to 2-(methylsulfonyl)nicotinonitrile (Compound 2 ).[1]

In medicinal chemistry, this transformation is critical.[1] The methylthio group is a stable "masking" group during early synthesis. Its oxidation to the methylsulfonyl (mesyl) moiety converts a chemically inert substituent into a highly reactive electrophilic warhead .[1] The resulting sulfone is an excellent leaving group for Nucleophilic Aromatic Substitution (

This document presents three validated methodologies ranging from bench-scale discovery to scalable process chemistry, emphasizing reaction control to prevent N-oxide formation.[1]

Mechanistic Principles

The oxidation proceeds via a two-step electrophilic oxygen transfer.[1] The sulfur atom, being more nucleophilic than the pyridine nitrogen, reacts preferentially. However, the pyridine nitrogen is a competing nucleophile.

-

Step 1: The sulfide lone pair attacks the electrophilic oxygen of the oxidant, forming a Sulfoxide intermediate.

-

Step 2: The sulfoxide, which is less nucleophilic than the sulfide but still reactive, undergoes a second oxidation to form the Sulfone .

-

Critical Control Point: The nitrile group at C3 is electron-withdrawing, which lowers the electron density of the pyridine ring and deactivates the ring nitrogen. This electronic effect is crucial for selectivity; however, large excesses of oxidant or high temperatures can still lead to Pyridine N-Oxide formation (Impurity 3 ), which is difficult to separate.[1]

Mechanistic Pathway Diagram[2]

Figure 1: Stepwise oxidation pathway.[1] Selectivity relies on k1, k2 >> k(N-ox).[1]

Strategic Reagent Selection

Choose the methodology based on your scale and downstream requirements.

| Feature | Method A: m-CPBA | Method B: Oxone® | Method C: H₂O₂ / Tungstate |

| Primary Use | Discovery / MedChem (<5g) | Green Chemistry / Mid-Scale | Process / Scale-Up (>100g) |

| Reagent | m-Chloroperoxybenzoic acid | Potassium peroxymonosulfate | 30% Hydrogen Peroxide |

| Solvent | DCM or CHCl₃ | MeOH/Water or THF/Water | Water / Acidic Buffer |

| Atom Economy | Poor (Generates m-CBA waste) | Moderate (Sulfate salts) | Excellent (Water byproduct) |

| Workup | Chemical wash (Bisulfite/HCO₃) | Filtration / Extraction | Extraction / Crystallization |

| Safety | Shock sensitive (dry); Peroxide risk | Stable solid; Acidic | Exothermic; O₂ evolution |

Experimental Protocols

Method A: m-CPBA Oxidation (The Bench Standard)

Best for: Rapid, small-scale synthesis where yield is prioritized over atom economy.[1]

Reagents:

-

Substrate: 1.0 equiv

-

m-CPBA (77% max purity grade): 2.2 – 2.5 equiv[1]

-

Solvent: Dichloromethane (DCM) [0.1 M concentration]

Protocol:

-

Dissolution: Dissolve 2-(methylthio)nicotinonitrile in DCM. Cool the solution to 0°C in an ice bath.

-

Addition: Add m-CPBA portion-wise over 15 minutes. Note: Adding as a solid is common, but pre-dissolving in DCM and adding via addition funnel offers better thermal control.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1]

-

Checkpoint: If sulfoxide persists, add 0.2 eq additional m-CPBA.[1]

-

-

Quench (Critical): Cool back to 0°C. Add 10% aqueous

(sodium thiosulfate) or -

Workup:

-

Purification: Concentrate in vacuo. The product often crystallizes. If necessary, purify via silica gel chromatography (EtOAc/Hexanes).[1]

Method B: Oxone® Oxidation (The Green Alternative)

Best for: Avoiding chlorinated solvents and aromatic acid byproducts.

Reagents:

-

Substrate: 1.0 equiv

-

Oxone® (

): 1.2 – 1.5 equiv (Oxone is a triple salt; calculation is based on active oxidant).[1]

Protocol:

-

Preparation: Dissolve substrate in MeOH/Water.

-

Addition: Add Oxone® as a solid in one portion (or slurry in water if scaling up) at RT.

-

Note: The reaction slurry will become white/opaque as sulfate salts precipitate.

-

-

Reaction: Stir at RT for 4–12 hours.

-

Workup:

-

Filter the reaction mixture to remove insoluble potassium salts.

-

Concentrate the filtrate to remove organic solvent (MeOH/THF).[1]

-

The product typically precipitates from the remaining aqueous layer. Filter the solid product.

-

If no precipitate, extract the aqueous layer with EtOAc.

-

Method C: Catalytic H₂O₂ / Sodium Tungstate (The Scalable Route)

Best for: Large scale (>100g), low cost, and high atom economy.

Reagents:

-

Substrate: 1.0 equiv

-

Hydrogen Peroxide (30% aq): 2.5 – 3.0 equiv[1]

-

Catalyst:

(Sodium Tungstate dihydrate): 1–2 mol%[1] -

Acid Additive: Phenylphosphonic acid (optional co-catalyst) or acidic buffer (pH ~4).[1]

Protocol:

Troubleshooting & Critical Control Points

Decision Tree for Optimization

Figure 2: Logical flow for in-process monitoring.

Common Issues

-

Incomplete Oxidation (Sulfoxide Stalling):

-

N-Oxide Formation (Over-oxidation):

-

Solubility of Product:

-

The sulfone (Compound 2 ) is significantly more polar and crystalline than the sulfide. It may crash out of DCM or Ether.[1] Always check the solid precipitate before discarding; it might be pure product, not just waste salts.

-

References

-

General m-CPBA Oxidation Protocols

-

Oxone Mediated Synthesis

-

Tungstate Catalyzed Oxidation (Green Chemistry)

-

Reactivity of 2-Sulfonyl Pyridines (

Utility): -

Safety Data & Properties

Sources

- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Workup [chem.rochester.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 5. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]

Technical Guide: Solubility Characteristics & Process Engineering of 2-(Methylsulfonyl)nicotinonitrile

Executive Summary

2-(Methylsulfonyl)nicotinonitrile (CAS: 98650-84-3), often encountered as its derivative 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile , is a critical electrophilic intermediate in the synthesis of sulfonylurea herbicides (e.g., Nicosulfuron) and novel cysteine-targeting covalent drugs.[1][2] Its utility hinges on the labile methylsulfonyl moiety, which serves as an excellent leaving group for nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis of its solubility profile, thermodynamic behavior, and practical protocols for solvent selection during purification and reaction engineering. Unlike simple solubility tables, this document establishes a self-validating framework for researchers to determine, model, and optimize solubility for their specific process conditions.

Physicochemical Profile & Structural Analysis[3][4]

Understanding the solubility of this compound requires analyzing its three core structural components: the pyridine ring, the nitrile group, and the sulfonyl moiety.

Molecular Architecture

-

Pyridine Core: Provides aromatic character and moderate polarity. It acts as a hydrogen bond acceptor but lacks hydrogen bond donors.

-

Nitrile (-CN) Group: A strong electron-withdrawing group (EWG) that increases the dipole moment, enhancing solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO).

-

Methylsulfonyl (-SO₂Me) Group: This is the defining feature for solubility. It is highly polar and bulky.[3] The sulfonyl oxygens are strong hydrogen bond acceptors. This group significantly lowers solubility in non-polar solvents (Hexane, Toluene) while enhancing it in polar solvents.

Predicted Solubility Tiers

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for structurally analogous sulfonyl-pyridines, the solvent compatibility matrix is defined below:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; sulfonyl group aligns with solvent dipoles. |

| Polar Protics | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | Soluble at high |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Good solubility due to matching polarity; often used as reaction media. |

| Chlorinated | DCM, Chloroform | Good | Effective solvation of the aromatic core and sulfonyl group. |

| Non-Polar | Hexane, Heptane | Negligible (<1 mg/mL) | Lack of polar interactions; useful as anti-solvents . |

| Aqueous | Water, Buffer (pH 7) | Low (<2 mM pure) | Hydrophobic aromatic core dominates; requires organic co-solvent (e.g., 5% DMSO). |

Experimental Protocol: Gravimetric Solubility Determination

Since specific mole-fraction data is often absent in public literature for proprietary intermediates, researchers must generate their own thermodynamic data. This self-validating protocol ensures high-fidelity results suitable for process scaling.

The Dynamic Laser Monitoring Method (Standard)

For highest accuracy, use a synthetic method with laser monitoring. If unavailable, the Isothermal Saturation Method (Shake-Flask) described below is the industry standard.

Step-by-Step Workflow

-

Preparation:

-

Calibrate an analytical balance (precision ±0.0001 g).

-

Prepare excess solid this compound (purity >99% by HPLC).

-

Select solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile.

-

-

Equilibration:

-

Add excess solid to 10 mL of solvent in a jacketed glass vessel.

-

Stir at constant temperature (e.g., 298.15 K) for 24 hours to ensure saturation.

-

Validation Check: Stop stirring for 1 hour. If solid precipitates settle, the solution is saturated. If all solid dissolves, add more and repeat.

-

-

Sampling & Analysis:

-

Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

-

Gravimetric Analysis: Transfer a known volume (

) to a pre-weighed weighing dish. Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue ( -

Calculation:

Where

-

Visualization of the Determination Workflow

Figure 1: Decision logic for the isothermal saturation method to ensure thermodynamic equilibrium.

Thermodynamic Modeling Framework

Once experimental data (

Modified Apelblat Equation

The most robust model for this class of rigid aromatic compounds is the Modified Apelblat Equation . It correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

-

If

is negative and large, solubility is highly temperature-dependent (good for cooling crystallization). - accounts for the temperature dependence of the enthalpy of fusion.

-

Dissolution Thermodynamics

Using the Van't Hoff analysis, you can derive the thermodynamic drivers:

-

Enthalpy of Solution (

): Usually positive (endothermic), meaning solubility increases with heat. -

Entropy of Solution (

): Reflects the disorder increase. -

Gibbs Free Energy (

):

Technical Insight: For this compound, dissolution is typically endothermic and entropy-driven in polar protic solvents (MeOH, EtOH), making these solvents ideal for cooling crystallization processes.

Process Engineering: Purification & Crystallization

The primary application of solubility data for this intermediate is purifying it from its precursor (2-chloro-3-cyanopyridine) or by-products.

Solvent Selection Strategy

-

Reaction Solvent: Acetonitrile or DMF . High solubility allows high concentration reactions, accelerating the

substitution rate. -

Crystallization Solvent: Ethanol or Isopropanol (IPA) .

-

Why? The compound exhibits a steep solubility curve in alcohols (high solubility at reflux, low at RT).

-

-

Anti-Solvent: Water .[3]

-

Method: Dissolve in warm Ethanol -> Slowly add Water -> Induce nucleation.

-

Recrystallization Workflow Diagram

Figure 2: Optimized recrystallization pathway for sulfonyl-nicotinonitrile derivatives.

References

-

Synthesis & Reactivity

-

Bollong, M. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry , 34(9). Link

- Context: Establishes the solubility of sulfonyl-heterocycles in aqueous/organic mixtures (2 mM in 5% DMSO/Buffer).

-

-

Solubility Measurement Protocols

-

Shakeel, F., et al. (2021). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. Journal of Molecular Liquids , 321, 114756. Link

- Context: Provides the standard gravimetric protocol and Apelblat modeling framework applicable to nicotinonitrile deriv

-

- Jouyban, A. (2008). Review of the correlations of solvating properties of solvents with solubility. Chemical and Pharmaceutical Bulletin, 56(6), 769-783.

-

Precursor Chemistry

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. EA027413B1 - Ð¡Ð¾ÐµÐ´Ð¸Ð½ÐµÐ½Ð¸Ñ 2-(замеÑеннÑй-Ñенил)ÑиклопенÑан-1,3-диона и Ð¸Ñ Ð¿ÑоизводнÑе - Google Patents [patents.google.com]

- 3. CN105001154A - Method for synthesizing 2-halogenated nicotinate and intermediate thereof through ionic liquid method - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Nicotinonitrile Derivatives in Medicinal Chemistry

Structural Architecture, Synthetic Methodologies, and Therapeutic Applications

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold represents a privileged structure in modern medicinal chemistry, serving as a bioisostere for amides and esters while offering superior metabolic stability. Its derivatives, particularly 2-amino-3-cyanopyridines , have emerged as potent inhibitors of various protein kinases (e.g., PIM-1, HER-2, Src) and critical targets in neurodegeneration (e.g., BACE1, AChE).

This guide provides a technical analysis of the nicotinonitrile core, detailing the structural rationale for its binding affinity, optimized "One-Pot" multicomponent synthetic protocols, and a review of its application in oncology and neurology.

Part 1: Structural Rationale & Pharmacophore Analysis

The Bioisosteric Advantage

In drug design, the nitrile group (-CN) at position 3 is not merely a passive substituent; it is a critical pharmacophore. Unlike carboxylic acid derivatives, the nitrile group is resistant to rapid oxidative metabolism and hydrolysis in vivo.

-

Electronic Effects: The strong electron-withdrawing nature of the cyano group decreases the pKa of the adjacent amino group (at position 2), modulating its hydrogen bond donor capability.

-

Binding Interactions: The nitrogen atom of the nitrile group acts as a weak hydrogen bond acceptor, often interacting with serine or threonine residues in kinase ATP-binding pockets. The aromatic pyridine ring engages in

stacking interactions with hydrophobic residues (e.g., Phenylalanine, Tryptophan).

Pharmacophore Visualization

The following diagram illustrates the core interactions of a trisubstituted 2-amino-3-cyanopyridine within a typical kinase binding pocket.

Figure 1: Pharmacophore mapping of 2-amino-3-cyanopyridine derivatives in a kinase active site.

Part 2: Synthetic Methodologies (The "Green" Approach)

Evolution from Stepwise to MCR

Historically, cyanopyridines were synthesized via chalcone intermediates followed by condensation with reagents like malononitrile. However, current best practices utilize Multicomponent Reactions (MCRs) . This approach allows for the assembly of the pyridine ring in a single step from simple precursors, significantly improving Atom Economy and reducing solvent waste.

The Four-Component Coupling

The most robust protocol involves the condensation of:

-

Aromatic Aldehyde (Determines R4)

-

Methyl Ketone (e.g., Acetophenone, determines R6)

-

Malononitrile (Source of C3-CN and C2-NH2)

-

Ammonium Acetate (Source of ring Nitrogen)

Mechanism: The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enamine formed from the ketone and ammonium acetate, concluding with cyclization and oxidative aromatization.

Figure 2: One-pot multicomponent synthesis workflow for nicotinonitrile derivatives.

Part 3: Therapeutic Applications & Data[1]

Kinase Inhibition (Oncology)

Nicotinonitrile derivatives have shown exceptional potency against PIM-1 kinase (Provitamin integration site for Moloney murine leukemia virus), a biomarker overexpressed in prostate and breast cancers. The 2-amino-3-cyanopyridine core mimics the adenine ring of ATP, allowing it to occupy the ATP-binding cleft.

Comparative Potency Data (PIM-1 Inhibition):

| Compound ID | R4 Substituent | R6 Substituent | IC50 (nM) | Selectivity Profile |

| Ref (Staurosporine) | N/A | N/A | 16.7 | Non-selective |

| Compound 4k [1] | 4-Cl-Phenyl | 4-OMe-Phenyl | 21.2 | High (PIM-1 > PIM-2) |

| Compound 7b [1] | 4-F-Phenyl | Thiophene | 18.9 | High |

| Compound 8 [2] | 3,4-dimethoxy | 2-Napthyl | 311.0 | Tyrosine Kinase |

Data synthesized from recent medicinal chemistry studies [1, 2].[1][2][3][4][5][6][7][8][9][10]

Neurodegenerative Diseases

Beyond oncology, these derivatives act as dual inhibitors of Acetylcholinesterase (AChE) and BACE1 (Beta-secretase 1). The hydrophobic nature of the R4/R6 substituents allows penetration of the Blood-Brain Barrier (BBB), a prerequisite for CNS drugs.

Part 4: Detailed Experimental Protocol

Experiment: Synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. Objective: To synthesize a PIM-1 kinase inhibitor precursor via green MCR.

Materials

-

4-Chlorobenzaldehyde (10 mmol)

-

Acetophenone (10 mmol)

-

Malononitrile (10 mmol)

-

Ammonium Acetate (12 mmol)

-

Ethanol (Absolute, 20 mL)

-

Catalyst (Optional): Nanostructured Na2CaP2O7 (5 mol%) for yield enhancement, though reflux alone suffices for education.

Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.40 g) and malononitrile (0.66 g) in 20 mL of ethanol. Stir at room temperature for 5 minutes.

-

Addition: Add acetophenone (1.20 g) and ammonium acetate (0.92 g) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

-

Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The spot for the aldehyde should disappear within 3-6 hours.

-

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate usually forms. Pour the mixture onto crushed ice (50 g) to maximize precipitation.

-

Purification: Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove unreacted ammonium acetate and starting materials.

-

Recrystallization: Recrystallize the crude product from hot DMF/Ethanol (1:1) to obtain pure yellow crystals.

Validation

-

Yield: Expected range 85-94%.

-

Melting Point: Verify against literature (typically >200°C for this class).

-

IR Spectroscopy: Look for characteristic peaks:

- (NH2): 3400–3200 cm⁻¹ (doublet).

- (CN): 2220–2210 cm⁻¹ (sharp, strong).

References

-

Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors. Source: Medicinal Chemistry Research (2025).[3][9][11] Link:[Link]

-

Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Source: Anticancer Agents in Medicinal Chemistry (2018).[7] Link:[Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Source: Molecules (2023).[12] Link:[Link]

-

Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives. Source: MDPI (Catalysts). Link:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Preliminary Investigation into the Reactivity of 2-(Methylsulfonyl)nicotinonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

2-(Methylsulfonyl)nicotinonitrile is a versatile heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique electronic properties, arising from the synergistic electron-withdrawing effects of the sulfonyl and nitrile functionalities on the pyridine ring, render it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive preliminary investigation into the reactivity of this compound, offering insights into its synthesis, primary reaction pathways, and potential for further chemical transformations. The content herein is curated for researchers, scientists, and drug development professionals, aiming to elucidate the causality behind experimental choices and provide a foundation for its application in drug discovery programs.

Introduction: The Chemical Personality of this compound

The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its metabolic stability.[1] The introduction of potent electron-withdrawing groups, such as the methylsulfonyl and nitrile moieties, at the 2- and 3-positions, respectively, dramatically influences the electron density of the pyridine ring. This electronic perturbation is the cornerstone of the reactivity of this compound.

The primary consequence of this electronic arrangement is the pronounced electrophilicity of the carbon atoms in the pyridine ring, particularly at the C2 and C4 positions. This renders the molecule highly susceptible to nucleophilic attack, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The methylsulfonyl group serves as an excellent leaving group, further facilitating these transformations. This inherent reactivity profile makes this compound a valuable building block for the construction of complex molecular architectures.

Synthesis of the Core Scaffold

A robust and scalable synthesis of this compound is paramount for its utilization in extensive medicinal chemistry campaigns. While a single, optimized procedure is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted nicotinonitriles and the subsequent oxidation of a thioether precursor.

A common strategy involves the construction of a 2-chloronicotinonitrile derivative, which can then be converted to the corresponding 2-(methylthio)nicotinonitrile. Subsequent oxidation of the thioether to the sulfone yields the target compound.

Illustrative Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Experimental Protocol: A Guideline

Step 1 & 2: Synthesis of 2-Chloronicotinonitrile Derivative [2]

-

To a solution of (E)-4-(dimethylamino)but-3-en-2-one and malononitrile in a suitable solvent, a catalytic amount of base is added to facilitate the condensation and cyclization to form the 2-pyridone intermediate.

-

The intermediate is then treated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) and heated to reflux.

-

After cooling, the reaction mixture is carefully quenched with ice water, and the crude 2-chloronicotinonitrile derivative is extracted with an organic solvent.

Step 3: Synthesis of 2-(Methylthio)nicotinonitrile

-

The 2-chloronicotinonitrile is dissolved in a polar aprotic solvent such as DMF or DMSO.

-

Sodium thiomethoxide (NaSMe) is added portion-wise at room temperature.

-

The reaction is stirred until completion (monitored by TLC or LC-MS) and then worked up by pouring into water and extracting the product.

Step 4: Oxidation to this compound [3]

-

The 2-(methylthio)nicotinonitrile is dissolved in a chlorinated solvent like dichloromethane (DCM).

-

The solution is cooled in an ice bath, and a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® is added portion-wise.

-

The reaction is stirred until the starting material is consumed. The mixture is then washed with a reducing agent solution (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate) to remove excess oxidant and acidic byproducts.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of both the sulfonyl and nitrile groups renders the pyridine ring highly electron-deficient, thereby facilitating the attack of nucleophiles. The methylsulfonyl group at the C2 position is an excellent leaving group, further promoting this reaction pathway.[4]

Caption: Generalized mechanism of SNAr on this compound.

Reactivity with Thiol Nucleophiles: A Gateway to Covalent Modulators

The reaction of this compound with thiol-containing molecules, particularly the amino acid cysteine, is of significant interest in the development of targeted covalent inhibitors.[4] The soft nature of the thiol nucleophile readily attacks the electron-deficient C2 position, leading to the formation of a stable thioether linkage.

Table 1: Comparison of Reactivity with Cysteine-Reactive Warheads

| Electrophile | Relative Reactivity (vs. 4q*) | Reference |

| 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile | ~5 times less reactive | [5] |

| 2-Methysulfonylbenzothiazole (MSBT) | ~20 times more reactive | [5] |

*4q is a reference 2-sulfonylpyrimidine.

Experimental Protocol: SNAr with a Generic Thiol

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as DMF or DMSO.

-

Add the thiol (1.1 - 1.5 eq.) to the solution.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.).

-

Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS.

-

Upon completion, quench with water and extract the product with an appropriate organic solvent.[6]

Reactivity with Amine Nucleophiles

Primary and secondary amines are also expected to react with this compound via an SNAr mechanism to furnish 2-aminonicotinonitrile derivatives. These reactions are crucial for building molecular diversity in drug discovery programs.[7]

Experimental Protocol: SNAr with a Generic Amine [6]

-

In a sealed tube, dissolve this compound (1.0 eq.) and the amine (1.5 - 2.0 eq.) in a polar aprotic solvent like DMSO or NMP.

-

Add a suitable base such as potassium carbonate or cesium carbonate (2.0 eq.).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress.

-

After cooling, dilute the reaction with water and extract the desired 2-aminonicotinonitrile product.

Reactivity with Oxygen Nucleophiles

Alcohols and phenols can also participate in SNAr reactions with this compound, although they generally require stronger basic conditions to generate the corresponding alkoxide or phenoxide nucleophile.

Experimental Protocol: SNAr with a Generic Alcohol [6]

-

To a solution of the alcohol (1.2 eq.) in a dry aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq.) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the alkoxide.

-

Add a solution of this compound (1.0 eq.) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

Transformations of the Functional Groups

Beyond its utility in SNAr reactions, the nitrile and methylsulfonyl groups of this compound offer opportunities for a variety of chemical transformations, further expanding its synthetic value.

Reactions of the Nitrile Group

The nitrile functionality is a versatile precursor to other important functional groups.

-

Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, for instance, using Raney Nickel.[8] This transformation is valuable for introducing a flexible basic handle into a molecule.

Experimental Protocol: Reduction of the Nitrile with Raney Nickel [8]

-

In a flask, suspend Raney Nickel (a catalytic amount) in a suitable solvent like ethanol.

-

Add the 2-substituted nicotinonitrile derivative.

-

Introduce a source of hydrogen, such as potassium borohydride (KBH₄), and stir the mixture at room temperature.

-

Monitor the reaction, and upon completion, filter off the catalyst and concentrate the filtrate to obtain the crude aminomethylpyridine.

-

-

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.[9] This provides a route to introduce an acidic functional group.

Experimental Protocol: Base-Catalyzed Hydrolysis of the Nitrile [10]

-

Dissolve the nicotinonitrile derivative in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., 10% NaOH or KOH).

-

Stir the reaction mixture, with heating if necessary, until the reaction is complete.

-

Acidify the reaction mixture to a pH of ~3 with a mineral acid (e.g., 1N HCl).

-

Extract the carboxylic acid product with an organic solvent.

-

Reactions of the Methylsulfonyl Group

The methylsulfonyl group, while an excellent leaving group in SNAr reactions, can also be the site of chemical modification.

-

Reductive Desulfonylation: Under certain reductive conditions, the C-S bond of the methylsulfonyl group can be cleaved. Reagents such as samarium(II) iodide can effect this transformation, replacing the sulfonyl group with a hydrogen atom.[11]

Potential for Cross-Coupling Reactions

While the methylsulfonyl group is not a typical participant in palladium-catalyzed cross-coupling reactions, its precursor, a 2-halonicotinonitrile, is an excellent substrate for such transformations. This opens up the possibility of synthesizing a wide array of 2-substituted nicotinonitriles which can then be oxidized to the corresponding sulfones. Common cross-coupling reactions applicable to 2-halopyridines include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[12]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[9]

Safety and Handling

As with all pyridine derivatives, this compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. For sulfonyl chloride precursors, extra caution should be exercised as they can be moisture-sensitive and corrosive.[14]

Conclusion and Future Outlook

This compound emerges as a highly versatile and reactive building block for medicinal chemistry. Its pronounced electrophilicity at the C2 position, driven by the synergistic effects of the sulfonyl and nitrile groups, makes it an ideal substrate for nucleophilic aromatic substitution reactions with a wide range of nucleophiles. The ability to further transform the nitrile and sulfonyl functionalities adds another layer of synthetic utility. This preliminary investigation provides a foundational understanding of its reactivity, offering a strategic advantage to drug discovery teams seeking to rapidly assemble libraries of novel pyridine-based compounds with therapeutic potential. Further exploration into the scope and limitations of its reactivity will undoubtedly solidify its position as a valuable tool in the armamentarium of the modern medicinal chemist.

References

- Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121.

- Organic Syntheses, Coll. Vol. 3, p.636 (1955); Vol. 28, p.82 (1948).

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

- Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google P

- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.

- MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Wikipedia. (2024).

- Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors - PMC - NIH.

- Zambaldo, C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(19), 8972–8979.

- ResearchGate. (n.d.). Scope of alcohols and amines. Reaction conditions: crotononitrile or....

- Wikipedia. (2024). Reductions with samarium(II) iodide.

- ResearchGate. (2025).

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Application of Methylsulfone in Drug Discovery.

- Apollo Scientific. (2023).

- Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar.

- A Review on The Chemistry of Nicotinonitriles and Their applic

- Reductions with samarium(II) iodide - Wikipedia.

- Cross-Coupling Reactions Using Samarium(II) Iodide | Chemical Reviews.

- A reagent to access methyl sulfones - PMC - NIH.

- Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd.

- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

- A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous - ResearchG

- Nitro Reduction - Common Conditions.

- The Hydrolysis of Nitriles - Chemistry LibreTexts.

- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.

- Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes.

- Sigma-Aldrich. (2025).

- Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine C

- Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.

- Nicotinonitrile - Wikipedia.

- Reductions with samarium(II) iodide - Wikipedia.

- A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradi

- Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)

- Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes.

- Carl ROTH. (n.d.).

- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar.

- Samarium (low valent) - Organic Chemistry Portal.

- Palladium-catalyzed cross-coupling reactions in c6 modific

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(Methylsulfonyl)nicotinonitrile

Abstract & Strategic Overview

This application note details a scalable, two-step synthesis protocol for 2-(methylsulfonyl)nicotinonitrile (CAS: 149483-34-7), a critical electrophilic intermediate used in the manufacturing of Janus Kinase (JAK) inhibitors such as Baricitinib .

While 2-chloronicotinonitrile is commercially available, its reactivity in Nucleophilic Aromatic Substitution (

Synthetic Strategy

The synthesis follows a Thiolation-Oxidation sequence. We prioritize a catalytic oxidation route using Sodium Tungstate/Hydrogen Peroxide over mCPBA or Oxone. This choice is driven by atom economy and process safety , minimizing solid waste and avoiding shock-sensitive organic peroxides on scale.

Route Summary:

-

Precursor: 2-Chloronicotinonitrile

-

Intermediate: 2-(Methylthio)nicotinonitrile (via

with NaSMe) -

Target: this compound (via Catalytic Oxidation)

Reaction Pathway & Logic

The following diagram illustrates the chemical transformation and the critical control points (CCPs) for impurity management.

Figure 1: Synthetic pathway highlighting the conversion of the chloro-precursor to the sulfone, identifying key reagents and potential impurity risks.